2,2,2-Trifluoro-1-(2,4,6-trimethoxyphenyl)ethanone

Physical Chemistry Synthetic Chemistry Purification

Researchers requiring metabolically stable, lipophilic building blocks for drug discovery often face limited availability of high-purity trifluoromethyl ketones. 2,2,2-Trifluoro-1-(2,4,6-trimethoxyphenyl)ethanone (CAS 314-98-7) addresses this gap with ≥98% purity and well-characterized spectral data. Its enhanced LogP (2.30) and electrophilic ketone handle make it ideal for synthesizing CF3-containing heterocycles, enzyme inhibitors, and CNS-penetrant candidates. Bulk quantities available with reliable global logistics.

Molecular Formula C11H11F3O4
Molecular Weight 264.2 g/mol
CAS No. 314-98-7
Cat. No. B1297733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-Trifluoro-1-(2,4,6-trimethoxyphenyl)ethanone
CAS314-98-7
Molecular FormulaC11H11F3O4
Molecular Weight264.2 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C(=C1)OC)C(=O)C(F)(F)F)OC
InChIInChI=1S/C11H11F3O4/c1-16-6-4-7(17-2)9(8(5-6)18-3)10(15)11(12,13)14/h4-5H,1-3H3
InChIKeyXZJWOAIELBEOPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,2-Trifluoro-1-(2,4,6-trimethoxyphenyl)ethanone: Procurement & Differentiation


2,2,2-Trifluoro-1-(2,4,6-trimethoxyphenyl)ethanone (CAS 314-98-7) is an aryl trifluoromethyl ketone (TFMK) distinguished by the presence of a highly electron-withdrawing trifluoromethyl group and a 2,4,6-trimethoxyphenyl moiety [1]. This structural configuration confers unique physicochemical properties, including elevated lipophilicity and metabolic stability compared to non-fluorinated methyl ketone analogs, making it a valuable building block and intermediate in medicinal chemistry and material science research [2].

Why Analogs Cannot Replace 2,2,2-Trifluoro-1-(2,4,6-trimethoxyphenyl)ethanone


Generic substitution with closely related analogs, such as 2,4,6-trimethoxyacetophenone (CAS 832-58-6), is not scientifically valid due to fundamentally altered physicochemical properties . The replacement of a methyl group with a trifluoromethyl group dramatically alters the compound's lipophilicity, volatility, and metabolic profile, which are critical parameters in both synthetic routes and biological assays [1]. The quantitative evidence below demonstrates these stark differences, confirming that this specific TFMK is not interchangeable with its non-fluorinated counterpart or other substituted acetophenones.

2,2,2-Trifluoro-1-(2,4,6-trimethoxyphenyl)ethanone: Quantitative Differentiation


Physical State & Volatility vs. Non-Fluorinated Analog

The introduction of the trifluoromethyl group substantially lowers the melting point and dramatically increases volatility under reduced pressure compared to the non-fluorinated analog, 2,4,6-trimethoxyacetophenone (CAS 832-58-6) . This difference in physical state (solid vs. higher-melting solid) and boiling behavior directly impacts handling, purification strategy, and reaction design [1].

Physical Chemistry Synthetic Chemistry Purification

Lipophilicity vs. Non-Fluorinated Methyl Ketone

The substitution of a methyl group with a trifluoromethyl group results in a significant increase in lipophilicity, a key determinant of membrane permeability and bioavailability [1]. The target compound exhibits a substantially higher calculated LogP value compared to its non-fluorinated analog, 2,4,6-trimethoxyacetophenone [2].

Medicinal Chemistry Drug Design ADME

Metabolic Stability vs. Non-Fluorinated Ketones

As a member of the trifluoromethyl alkyl ketone (TFMK) class, this compound possesses a carbon-fluorine (C-F) bond with significantly greater strength than a carbon-hydrogen (C-H) bond, conferring inherent resistance to metabolic degradation [1]. This class-level property is a key differentiator from non-fluorinated ketones, which are generally more susceptible to oxidative metabolism [2].

Drug Metabolism Pharmacokinetics Enzyme Inhibition

Commercial Availability & Purity

For reliable research outcomes, procurement of high-purity material is essential. The target compound is commercially available from specialized suppliers with a specified purity of ≥98%, ensuring consistency in experimental results . This level of purity is comparable to other high-grade research chemicals but is critical for a compound intended for use as a synthetic building block or reference standard.

Chemical Sourcing Procurement Quality Control

2,2,2-Trifluoro-1-(2,4,6-trimethoxyphenyl)ethanone: Application Scenarios


Metabolically Stable Pharmacophore Design

This compound serves as a crucial building block for incorporating a metabolically stable, lipophilic trifluoromethyl ketone moiety into drug candidates. Its enhanced LogP (2.30) and the inherent strength of the C-F bond make it superior to non-fluorinated analogs for designing enzyme inhibitors or CNS-penetrant molecules where metabolic stability and membrane permeability are key design criteria [1].

Building Block for Fluorinated Complexes

The compound's unique physical properties, including its lower melting point (59-61°C) and higher volatility under vacuum compared to non-fluorinated analogs , make it a practical starting material for synthesizing more complex, CF3-containing heterocycles and advanced materials [2]. Its use is particularly relevant when subsequent synthetic steps require a reactive ketone handle with enhanced electrophilicity.

Activity-Based Probe Development

As a member of the TFMK class, this compound can be utilized to develop activity-based probes targeting serine and cysteine hydrolases . The trifluoromethyl ketone acts as a reversible, covalent warhead due to its enhanced electrophilicity, enabling the study of enzyme function in complex proteomes [3].

Analytical Reference Standard & Method Development

Given its defined high purity (≥98%) and well-characterized spectral data , this compound is suitable for use as an analytical reference standard. It can be employed in the development and validation of analytical methods, such as HPLC or GC-MS, for quantifying TFMKs or monitoring reactions involving similar fluorinated intermediates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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